Siramesine

概要

説明

シラメシンは、Lu 28-179としても知られており、シグマ-2サブタイプに選択的なシグマ受容体アゴニストです。当初は、製薬会社H. Lundbeckによって、不安や抑うつ状態の治療薬として開発されました。 臨床試験は、ヒトにおける有効性がないために中止されました。 しかし、シラメシンは、抗がん剤としての使用や、シグマ受容体活性の研究など、さまざまな科学研究用途で可能性を示しています .

2. 製法

合成経路と反応条件: シラメシンの合成は、スピロ[2-ベンゾフラン-1,4'-ピペリジン]部分を含むコア構造の調製から始まる、複数の段階を伴います。重要な手順には、スピロ化合物の形成と、4-フルオロフェニル基とインドール基を導入するためのその後の官能基化が含まれます。反応条件は通常、目的の生成物が高純度で得られるように、有機溶媒、触媒、および制御された温度の使用を伴います。

工業生産方法: シラメシンの工業生産は、同様の合成経路に従う可能性がありますが、より大規模になります。これには、収率を最大化し、不純物を最小限に抑えるために反応条件を最適化することが含まれます。結晶化、蒸留、クロマトグラフィーなどの技術は、最終生成物を精製するために使用されます。 さらに、生産プロセスは、化合物の安全性と有効性を確保するために、規制基準に準拠する必要があります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of siramesine involves multiple steps, starting with the preparation of the core structure, which includes a spiro[2-benzofuran-1,4’-piperidine] moiety. The key steps involve the formation of the spiro compound and subsequent functionalization to introduce the 4-fluorophenyl and indole groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and minimize impurities. Techniques such as crystallization, distillation, and chromatography would be employed to purify the final product. Additionally, the production process would need to comply with regulatory standards to ensure the safety and efficacy of the compound .

化学反応の分析

Interactions with Phospholipids

Siramesine binds with high affinity to anionic phospholipids, particularly phosphatidic acid (PA), through electrostatic and hydrophobic interactions:

Mechanism

-

Surface Binding : At low concentrations, this compound forms a 1:1 complex with PA via ion pairing between its protonated amine and PA’s phosphate group .

-

Membrane Penetration : At higher concentrations, this compound penetrates the lipid bilayer, destabilizing lysosomal and mitochondrial membranes .

Binding Affinity Data

| Phospholipid | Partition Coefficient (×10⁶) | pH Sensitivity |

|---|---|---|

| Phosphatidic Acid (PA) | 240 ± 80 | High |

| Phosphatidylserine (PS) | 45 ± 15 | Moderate |

| Phosphatidylcholine (PC) | <10 | Low |

pH-Dependent Release and Lysosomal Activation

This compound’s lysosomotropic properties drive its accumulation in acidic organelles, followed by pH-triggered release:

Reaction in Lysosomes

-

Protonation : In acidic lysosomal pH (~4.5), this compound’s tertiary amine becomes protonated, trapping it inside lysosomes.

-

Membrane Destabilization : Accumulation increases osmotic pressure, leading to lysosomal membrane permeabilization (LMP) and cathepsin release .

Release Kinetics

| Condition | Release Rate (%/h) | Total Release (24 h) |

|---|---|---|

| pH 7.4 (cytosolic) | 2.1 | 22% |

| pH 5.0 (lysosomal) | 8.7 | 80% |

Modulation of Lipid Metabolism

This compound disrupts lysosomal lipid processing, leading to cytotoxic lipid accumulation:

Key Observations

-

Inhibition of Acid Sphingomyelinase (ASM) : Reduces ceramide production, altering the sphingomyelin-to-ceramide ratio .

-

LysoGPL Accumulation : Increases lysophosphatidylcholine (LPC) and lysophosphatidylethanolamine (LPE) by 2.4-fold in lysosomes, impairing membrane integrity .

Lipidomic Changes in MCF7 Cells

| Lipid Class | Change (vs. Control) | Functional Impact |

|---|---|---|

| Sphingomyelin (SM) | ↓ 35% | Reduced membrane stability |

| Lysophosphatidylcholine | ↑ 140% | Membrane permeabilization |

| Cardiolipin Peroxidation | ↑ 90% | Mitochondrial dysfunction |

Synergistic Reactions with Tyrosine Kinase Inhibitors

Combining this compound with lapatinib (a dual EGFR/Her2 inhibitor) amplifies ferroptosis via iron-mediated lipid peroxidation:

Mechanistic Insights

-

Iron Release : Lysosomal leakage increases intracellular Fe²⁺ levels by 2.8-fold .

-

ROS Amplification : Co-treatment elevates reactive oxygen species (ROS) by 4.5-fold compared to monotherapy .

Cell Death Parameters

| Metric | This compound Alone | This compound + Lapatinib |

|---|---|---|

| Lipid Peroxidation | 1.2-fold | 3.7-fold |

| Cell Viability (U87) | 58% | 12% |

科学的研究の応用

Case Studies and Findings

- Glioblastoma : Research indicated that siramesine effectively killed glioma cell lines and inhibited tumor cell migration in vitro. However, it showed limited efficacy in vivo within organotypic brain slice cultures and xenograft models .

- Mast Cell Reduction in Psoriasis : this compound was observed to significantly reduce mast cell populations in psoriatic skin lesions without damaging surrounding tissue, suggesting its potential as a therapeutic agent for inflammatory skin diseases .

Data Table: Efficacy of this compound in Different Cancer Types

| Cancer Type | In Vitro Efficacy | In Vivo Efficacy | Mechanism of Action |

|---|---|---|---|

| Glioblastoma | High | Limited | Lysosomal destabilization |

| Breast Cancer | Moderate | Not assessed | Apoptosis via sigma-2 receptor activation |

| Colorectal Cancer | High | Moderate | Induction of reactive oxygen species |

Antidepressant Properties

Originally developed as an antidepressant, this compound's sigma-2 agonist properties have been investigated for their effects on mood disorders. Although initial clinical trials showed suboptimal efficacy, further research into its mechanism may yield insights for future antidepressant development .

Cocaine Addiction

This compound has demonstrated the ability to attenuate cocaine-induced behaviors in animal models. It decreases presynaptic glutamate release in the nucleus accumbens, suggesting its potential role in treating addiction disorders .

Formulation Innovations

Recent studies have explored innovative formulations of this compound to enhance its delivery and efficacy:

- Metal Organic Frameworks (MOFs) : A novel approach involved loading this compound into MOFs to improve intracellular accumulation and facilitate pH-responsive drug release, enhancing its anticancer properties while minimizing damage to normal tissues .

Potential Side Effects and Considerations

While this compound shows promise as a therapeutic agent, its effects on normal cells and potential side effects must be carefully evaluated. The drug's ability to induce apoptosis raises questions about its safety profile, especially in non-target tissues.

作用機序

シラメシンは、主にシグマ-2受容体への作用によって効果を発揮します。これらの受容体は、細胞増殖と生存の調節に関与しています。シラメシンは、リソソーム膜を不安定化させることで細胞死を誘導し、リソソーム漏出と、カテプシンが細胞質に放出されます。このプロセスは、酸化ストレスとそれに続く細胞死を引き起こします。 さらに、シラメシンはミトコンドリア機能に影響を与え、ミトコンドリア膜電位の喪失とシトクロムcの放出を引き起こし、アポトーシスをさらに促進します .

類似化合物:

ハロペリドール: 抗精神病作用を持つ別のシグマ受容体リガンド。

コカイン: シグマ受容体と相互作用することが知られており、シラメシンと組み合わせて研究されてきました。

ジスルフィラム: シラメシンとメカニズム的に類似した抗がん剤。

シラメシンのユニークさ: シラメシンは、シグマ-2受容体に対する高い選択性と、リソソームとミトコンドリア経路を通じて細胞死を誘導する能力によってユニークです。 他のシグマ受容体リガンドとは異なり、シラメシンはがん治療における多剤耐性を克服する上で大きな可能性を示しており、さらなる研究開発の有望な候補となっています .

類似化合物との比較

Haloperidol: Another sigma receptor ligand with antipsychotic properties.

Cocaine: Known to interact with sigma receptors and has been studied in conjunction with siramesine.

Disulfiram: An anticancer agent that shares some mechanistic similarities with this compound.

Uniqueness of this compound: this compound is unique due to its high selectivity for sigma-2 receptors and its ability to induce cell death through lysosomal and mitochondrial pathways. Unlike other sigma receptor ligands, this compound has shown significant potential in overcoming multidrug resistance in cancer therapy, making it a promising candidate for further research and development .

生物活性

Siramesine, a sigma-2 receptor ligand, has garnered attention in the field of cancer research due to its unique mechanism of action and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its effects on cancer cells, mechanisms of action, and relevant case studies.

This compound is characterized as a lysosomotropic detergent , which means it preferentially accumulates in lysosomes. This accumulation leads to lysosomal destabilization, resulting in cell death through various pathways:

- Lysosomal Leakage : this compound induces a rapid increase in lysosomal pH, which disrupts lysosomal integrity and leads to the release of cathepsins and other hydrolases into the cytosol, triggering cell death mechanisms .

- Mitochondrial Dysfunction : In addition to lysosomal effects, this compound causes loss of mitochondrial membrane potential (MMP) and cytochrome c release, which are hallmarks of apoptosis .

- Autophagy Inhibition : this compound has been shown to inhibit the mammalian target of rapamycin complex 1 (mTORC1), leading to an accumulation of autophagosomes without increasing the degradation rate of long-lived proteins .

Biological Activity in Cancer Cells

This compound exhibits potent anti-cancer activity across various cancer cell lines. Its effects have been studied extensively in vitro and in vivo:

- In Vitro Studies : Research indicates that this compound can induce cell death in glioma cell lines and patient-derived spheroids. It was observed that this compound treatment led to compromised lysosomal membranes and significant tumor cell death .

- In Vivo Studies : In animal models, this compound demonstrated anti-tumor effects; however, its efficacy varied depending on the model used. For instance, while effective in some xenograft models, it showed limited effectiveness in organotypic brain slice cultures .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Glioblastoma Treatment :

- Combination Therapies :

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Mechanism | Induces lysosomal leakage and mitochondrial dysfunction leading to cell death |

| In Vitro Efficacy | Effective against glioma cell lines; induces apoptosis and inhibits tumor migration |

| In Vivo Efficacy | Potent anti-cancer activity observed; variable effectiveness across different models |

| Combination Therapy | Enhances cytotoxicity when used with vincristine; significant increase in cell death observed |

特性

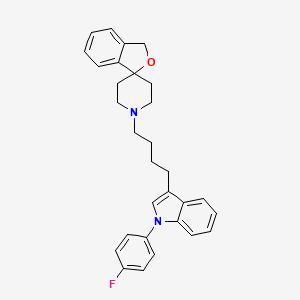

IUPAC Name |

1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31FN2O/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30/h1-4,8-15,21H,5-7,16-20,22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAONOGAGZNUSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163810 | |

| Record name | Siramesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147817-50-3 | |

| Record name | Siramesine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147817-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Siramesine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147817503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siramesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Siramesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SIRAMESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IX8CWR24V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。